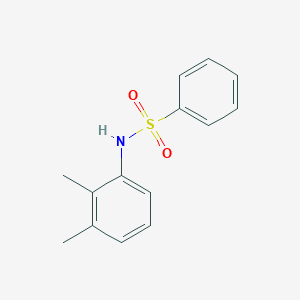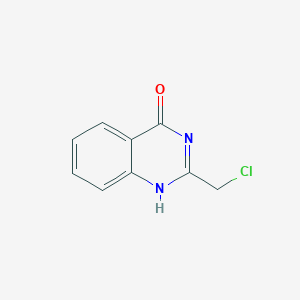
2-(chloromethyl)quinazolin-4(3H)-one
Vue d'ensemble
Description
2-(Chloromethyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chloromethyl group at the second position of the quinazolinone ring imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Visible Light-Induced Condensation Cyclization: One of the green and efficient methods for synthesizing quinazolin-4(3H)-ones involves the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes.
Graphene Oxide Catalysis: Another method involves the use of graphene oxide nanosheets as a catalyst for the construction of quinazolin-4(3H)-ones from anthranilamide (2-aminobenzamide) and an aldehyde or ketone in an aqueous medium at room temperature.
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of environmentally friendly catalysts and reaction conditions is preferred to minimize the environmental impact.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Oxidation and Reduction Reactions: Quinazolinones can participate in oxidation and reduction reactions, leading to the formation of different derivatives with altered biological activities.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alcohols can be used under mild conditions to replace the chlorine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the quinazolinone ring.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the quinazolinone ring.
Major Products Formed:
- Substituted quinazolinones with various functional groups depending on the nucleophile used.
- Oxidized or reduced derivatives of quinazolinones with potential biological activities.
Applications De Recherche Scientifique
Chemistry: It serves as an important intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, this compound is being explored for the development of new therapeutic agents for treating various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals, owing to its versatile chemical properties.
Mécanisme D'action
The mechanism of action of 2-(chloromethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activities. The quinazolinone ring can interact with various enzymes and receptors, influencing cellular processes and exhibiting therapeutic effects.
Comparaison Avec Des Composés Similaires
Quinazolin-4(3H)-one: The parent compound without the chloromethyl group, known for its broad spectrum of biological activities.
2-Methylquinazolin-4(3H)-one: A similar compound with a methyl group instead of a chloromethyl group, exhibiting different chemical reactivity and biological properties.
2-(Bromomethyl)quinazolin-4(3H)-one: A compound with a bromomethyl group, which can undergo similar substitution reactions but with different reactivity compared to the chloromethyl derivative.
Uniqueness: The presence of the chloromethyl group in 2-(chloromethyl)quinazolin-4(3H)-one imparts unique reactivity, making it a valuable intermediate for the synthesis of various derivatives. Its ability to undergo nucleophilic substitution reactions under mild conditions makes it a versatile compound in organic synthesis and pharmaceutical research.
Propriétés
IUPAC Name |
2-(chloromethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8/h1-4H,5H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLWZHWJFFDMMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355985 | |
| Record name | 2-(chloromethyl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3817-05-8 | |
| Record name | 2-(chloromethyl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Chloromethyl)-4(3H)-quinazolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic routes to obtain 2-(chloromethyl)quinazolin-4(3H)-one derivatives?
A: 2-(Chloromethyl)quinazolin-4(3H)-ones are commonly synthesized by reacting anthranilic acid with chloroacetyl chloride to obtain N-chloroacetyl anthranilic acid. This intermediate is then cyclized with various reagents to form the desired quinazolinone scaffold. For example, reacting N-chloroacetyl anthranilic acid with hydrazine hydrate yields 3-amino-2-(chloromethyl)quinazolin-4(3H)-one []. Alternatively, refluxing N-chloroacetyl anthranilic acid with different amines, such as substituted indoles, benzthiazoles, or pyridines, directly affords diverse 2-(chloromethyl)-3-substituted quinazolin-4(3H)-one derivatives [].
Q2: What biological activities have been investigated for compounds containing the this compound scaffold?
A: Research has focused on exploring the analgesic and antimicrobial potential of this compound derivatives. For instance, compounds incorporating amino acids or heterocycles at the 3-position of the quinazolinone ring were synthesized and evaluated for their analgesic activity using Eddy’s hot plate method []. Additionally, these compounds were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi, using the disc diffusion method [].
Q3: How is the structure of this compound derivatives confirmed?
A: The synthesized this compound derivatives are typically characterized using a combination of spectroscopic techniques. These include Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy, and elemental analysis to confirm the elemental composition. Additionally, X-ray diffraction analysis is sometimes employed to determine the precise three-dimensional structures of specific derivatives, as demonstrated with compounds 7b, 8b, and 8c in one study [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


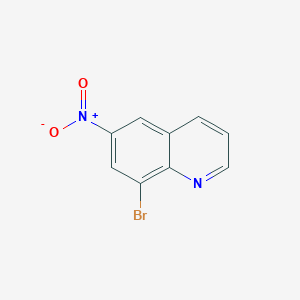

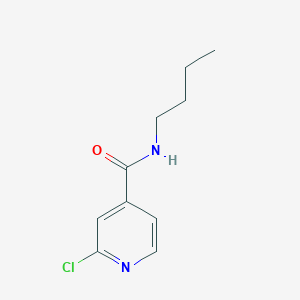
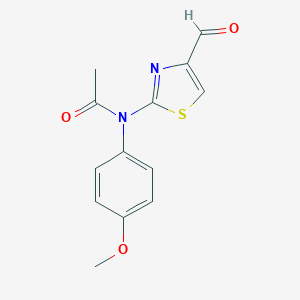
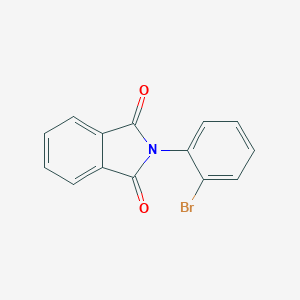
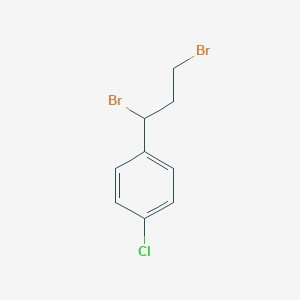
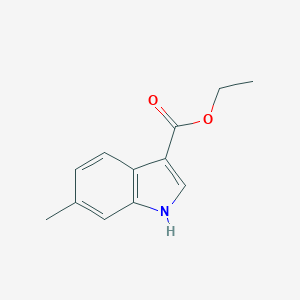
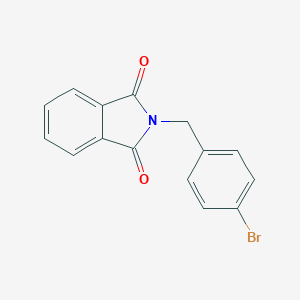

![2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B186699.png)

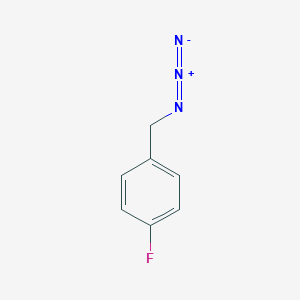
![3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene-4,5,10,11,16,17-hexacarbonitrile](/img/structure/B186706.png)
